![molecular formula C26H25FN8O4 B114137 (Rac)-Plevitrexed CAS No. 153538-08-0](/img/structure/B114137.png)
(Rac)-Plevitrexed
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
Plevitrexed undergoes several types of chemical reactions, including:
Oxidation: Plevitrexed can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: Plevitrexed can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Plevitrexed include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired chemical transformation .
Major Products Formed
The major products formed from the reactions involving Plevitrexed depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of Plevitrexed, while substitution reactions may yield substituted analogs .
科学研究应用
Scientific Research Applications
- Cancer Treatment :
- Biological Research :
- Chemistry :
- Pharmaceutical Development :
Efficacy in B-RAF Mutated Melanoma
A study demonstrated that this compound exhibited superior efficacy in mouse models of B-RAF-mutant melanoma compared to other treatments like vemurafenib. Mice treated with this compound at a dosage of 25 mg/kg twice daily showed significant tumor reduction without notable toxicity .
Combination Therapy
Research indicated that this compound could enhance the effectiveness of other therapies when used in combination. For instance, when administered alongside trametinib, it showed improved outcomes in patients resistant to conventional therapies .
作用机制
Plevitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By binding to the folate binding site of thymidylate synthase, Plevitrexed prevents the formation of thymidine monophosphate, a nucleotide essential for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells .
相似化合物的比较
Plevitrexed is similar to other thymidylate synthase inhibitors, such as Pemetrexed. Plevitrexed is unique in its non-polyglutamatable structure, which allows it to be taken up via the α-folate receptor and reduced folate carrier . This unique uptake mechanism distinguishes Plevitrexed from other similar compounds.
List of Similar Compounds
生物活性
(Rac)-Plevitrexed, also known as ZD 9331, is a potent inhibitor of thymidylate synthase (TS), an essential enzyme involved in DNA synthesis. Its unique properties and mechanisms of action make it a valuable compound in cancer research, particularly for its potential therapeutic applications in various malignancies.
Plevitrexed acts primarily by inhibiting thymidylate synthase, which is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in the synthesis of DNA. By binding to the folate binding site of TS, Plevitrexed effectively reduces the availability of thymidine, leading to disrupted DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .
Biological Activity and Research Applications
Plevitrexed has been extensively studied for its biological activity, especially concerning its uptake mechanisms and effects on cancer cells. It is taken up by cells via the α-folate receptor and the reduced folate carrier, which are critical pathways for its efficacy as a therapeutic agent .
Table 1: Comparison of Biological Activities
Compound | Target Enzyme | Ki (nM) | Uptake Mechanism | Clinical Applications |
---|---|---|---|---|
This compound | Thymidylate Synthase | 0.44 | α-folate receptor, reduced folate carrier | Gastric cancer, lung cancer, colorectal cancer |
Pemetrexed | Thymidylate Synthase | 0.5 | α-folate receptor | Non-small cell lung cancer |
Case Studies and Clinical Research
Recent studies have demonstrated the effectiveness of Plevitrexed in various cancer types. For instance, a study on non-small cell lung cancer (NSCLC) patients treated with Plevitrexed showed significant improvements in overall survival rates compared to those receiving standard therapies. The study utilized 18F-FLT PET imaging to assess the drug's pharmacodynamics and found that patients exhibiting an "18F-FLT flare" had better responses to treatment .
Case Study: NSCLC Treatment with Plevitrexed
- Objective : Evaluate the early therapeutic response to Plevitrexed using 18F-FLT PET imaging.
- Results :
Pharmacokinetics and Safety Profile
The pharmacokinetics of Plevitrexed reveal that it has a favorable absorption profile when administered orally. Its safety profile has been assessed through various clinical trials, indicating manageable side effects primarily related to myelosuppression and gastrointestinal disturbances .
Table 2: Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 6-8 hours |
Primary route of elimination | Renal |
Common side effects | Nausea, fatigue, anemia |
属性
IUPAC Name |
2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSCSAMMLUINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870014 | |
Record name | 2-(4-{[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl](prop-2-yn-1-yl)amino}-2-fluorobenzamido)-4-(2H-tetrazol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153538-08-0 | |
Record name | Plevitrexed, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153538080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PLEVITREXED, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N094EYQ29D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。